molecular formula C9H15Cl2N3 B1459476 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride CAS No. 1803589-81-2

2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride

Cat. No.: B1459476
CAS No.: 1803589-81-2
M. Wt: 236.14 g/mol
InChI Key: HOCBJJCVFXMFGX-UHFFFAOYSA-N
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Description

2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3 and its molecular weight is 236.14 g/mol. The purity is usually 95%.
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Biological Activity

2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride (CAS No. 1803589-81-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₅Cl₂N₃
  • Molecular Weight : 236.14 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder

Antitumor Activity

Research has indicated that compounds within the pyrazolo family exhibit significant antitumor properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown promising results against various human tumor cell lines. A study demonstrated that these compounds could inhibit cell proliferation effectively at nanomolar concentrations, highlighting their potential as anticancer agents .

Antiviral Activity

The antiviral activity of pyrazolo derivatives has been explored extensively. Specifically, some studies have focused on their ability to inhibit viral replication in cell-based assays. The inhibition of human dihydroorotate dehydrogenase (DHODH) by pyrazolo compounds has been linked to their antiviral effects against viruses like the measles virus and other RNA viruses .

Anti-inflammatory and Antimicrobial Properties

Several pyrazolo derivatives have exhibited anti-inflammatory and antimicrobial activities. For example, compounds similar to 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine have been tested for their efficacy against bacterial strains and inflammatory conditions. The structure-activity relationship studies indicate that modifications in the pyrazole ring can enhance these biological activities .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by several structural features:

  • Cyclopropyl Group : The presence of the cyclopropyl moiety is crucial for enhancing the compound's lipophilicity and biological activity.
  • Pyrazole Core : The substitution pattern on the pyrazole ring significantly affects its interaction with biological targets.

A detailed SAR analysis reveals that specific substitutions can lead to improved potency against targeted pathways involved in cancer and viral infections.

Case Studies

StudyCompound TestedBiological ActivityFindings
Various Pyrazolo DerivativesAntitumorSignificant inhibition of tumor cell lines at low concentrations
DHODH InhibitorsAntiviralEffective inhibition of viral replication in vitro
Pyrazole CarboxamidesAnti-inflammatoryNotable reduction in inflammatory markers in animal models

Properties

IUPAC Name

2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9;;/h5,7,10H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCBJJCVFXMFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCNCC3=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
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2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
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2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
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2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
Reactant of Route 5
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
Reactant of Route 6
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.